5-Chlorobenzimidazole

描述

Molecular Formula and Weight Analysis

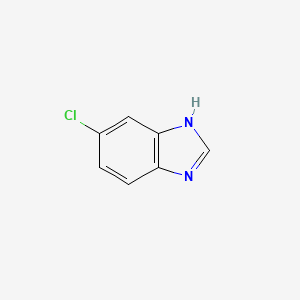

This compound possesses the molecular formula C₇H₅ClN₂, corresponding to a molecular weight of 152.58 g/mol. The compound is registered under Chemical Abstracts Service number 4887-82-5 and carries the European Community number 225-503-4. The molecular structure consists of a benzimidazole core framework with a chlorine atom substituted at the 5-position, which corresponds to the 6-position in alternative numbering systems, hence the synonym 6-chloro-1H-benzimidazole.

The structural representation follows the International Union of Pure and Applied Chemistry nomenclature as 5-chloro-1H-benzimidazole, with the Simplified Molecular-Input Line-Entry System notation of C1=CC2=C(C=C1Cl)NC=N2. The International Chemical Identifier string provides the complete structural description: InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10). This systematic description confirms the precise placement of the chlorine substituent and the intact benzimidazole heterocyclic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Chemical Abstracts Service Number | 4887-82-5 | |

| European Community Number | 225-503-4 | |

| Melting Point | 131°C (127-134°C range) |

Crystallographic and Spectroscopic Properties

The crystallographic properties of this compound reveal important structural details that contribute to its chemical behavior. The compound exists as a solid at room temperature, appearing as white to light yellow to light orange powder or crystalline material. The melting point has been consistently reported as 131°C, with some sources indicating a range of 127.0 to 134.0°C, reflecting the high purity standards typically achieved in commercial preparations.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and environment of hydrogen atoms within the compound. The proton nuclear magnetic resonance spectrum, typically recorded in deuterated dimethyl sulfoxide, displays characteristic signals that confirm the structural assignment. The benzimidazole proton appears as a singlet around 8.21-8.31 parts per million, while the aromatic protons of the chlorinated benzene ring exhibit distinct coupling patterns reflecting the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the electronic environment of carbon atoms within the molecule. The spectra reveal distinct signals corresponding to the various carbon environments, including the imidazole carbon, the chlorine-bearing carbon, and the remaining aromatic carbons. These spectroscopic data provide unambiguous confirmation of the molecular structure and substitution pattern.

The compound demonstrates specific solubility characteristics, being soluble in alcohol and acetone, which reflects the polar nature imparted by the nitrogen-containing heterocyclic system and the electronegative chlorine substituent. The physical state and solubility properties are consistent with the molecular structure and intermolecular interactions expected for this class of compounds.

Substituent Effects on Electronic Configuration

The introduction of a chlorine atom at the 5-position of the benzimidazole ring system significantly influences the electronic configuration and chemical properties of the resulting compound. Chlorine functions as an electron-withdrawing group through both inductive and resonance effects, which modulates the electron density distribution throughout the molecular framework. Theoretical studies employing density functional theory and Møller-Plesset perturbation theory calculations have demonstrated that electron-withdrawing substituents like chlorine systematically alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

The electron-withdrawing nature of the chlorine substituent affects several molecular properties, including ionization potential, electron affinity, and electronegativity. These changes in electronic configuration contribute to modified chemical reactivity patterns compared to the unsubstituted benzimidazole parent compound. The chlorine substituent increases the electron deficiency of the aromatic system, potentially enhancing electrophilic character and influencing the compound's interaction with various chemical species.

Natural bond orbital analysis reveals the specific contributions of the chlorine substituent to the overall electronic structure. The second-order interaction energies provide quantitative measures of how the substituent affects the electron delocalization and bonding characteristics within the molecule. The presence of chlorine at the 5-position creates an asymmetric electronic environment that influences both the chemical and physical properties of the compound.

Computational studies have established linear correlations between electronic properties and various molecular descriptors, confirming that electron-withdrawing substituents like chlorine produce predictable effects on molecular behavior. The electronegativity of chlorine (approximately 3.0 on the Pauling scale) ensures significant perturbation of the electron distribution, leading to measurable changes in spectroscopic properties and chemical reactivity patterns.

属性

IUPAC Name |

6-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLOLMQJDLMZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197623 | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-82-5 | |

| Record name | 5-Chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4887-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD5Z88KWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classical Cyclization of 4-Chloro-o-Phenylenediamine

The most straightforward and widely used method for preparing 5-chlorobenzimidazole involves the cyclization of 4-chloro-1,2-phenylenediamine (4-chloro-o-phenylenediamine) with suitable carbonyl sources under acidic or dehydrating conditions.

- Starting Material: 4-Chloro-1,2-phenylenediamine

- Cyclization Agents: Carbonyl compounds such as formic acid, aldehydes, or carbon dioxide under specific conditions

- Typical Conditions: Heating in acidic medium or under pressure (e.g., CO2 at elevated temperature and pressure)

- Yields: Generally high (70–90%), depending on conditions and purification methods

A green chemistry approach reported involves the cyclization of o-phenylenediamines with carbon dioxide in the presence of hydrogen sulfide, yielding benzimidazolone derivatives with high selectivity and purity, which can be adapted for halogenated derivatives such as this compound.

Reduction of 4-Chloro-2-Nitroaniline Followed by Diazotization and Cyclization

A detailed industrially scalable synthesis method is described in a patent for preparing 5-chlorobenzotriazole, which is structurally related to this compound and shares similar synthetic intermediates. This method can be adapted to this compound preparation through the following steps:

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Reduction | 4-Chloro-2-nitroaniline reduced by iron powder activated with hydrochloric acid; water and ethanol used as solvents; reflux at 70–85 °C for 5–6 hours | Formation of 4-chloro-1,2-phenylenediamine crude product | Iron powder:HCl:substrate molar ratio optimized for yield |

| 2. Diazotization and Cyclization | Crude 4-chloro-1,2-phenylenediamine dissolved in glacial acetic acid and water; sodium nitrite aqueous solution added dropwise at -5 to 5 °C; warmed to 75–85 °C and reacted for 1.5–2 hours | Formation of 5-chlorobenzotriazole (analogous to benzimidazole core) | Activated carbon treatment and hot filtration improve purity |

- Yield: Approximately 82% for the triazole product; similar yields expected for benzimidazole analogues

- Advantages: Simple equipment requirements, suitable for large-scale production, and uses relatively accessible raw materials.

Palladium-Catalyzed Cross-Coupling for Functionalized 5-Chlorobenzimidazoles

Recent advances in synthetic organic chemistry have enabled the functionalization of benzimidazole derivatives at the 5-position via palladium-catalyzed cross-coupling reactions. This approach is particularly useful for introducing diverse substituents, including chlorine, and for synthesizing this compound derivatives with tailored biological activity.

- Starting Material: 4-chloro-1,2-diaminobenzene or 5-bromo-2-nitrophenyl-benzimidazole intermediates

- Key Reactions: Suzuki–Miyaura and Buchwald-Hartwig amination cross-couplings

- Catalysts: Palladium complexes under mild conditions

- Yields: Up to 81% for cross-coupling steps, with final deprotection and hydrogenation steps yielding up to 91% of target molecules

- Applications: Synthesis of antibacterial agents targeting E. coli DNA gyrase B, showing potential for drug development

Synthesis of 5-Chloro Benzimidazole-2-One Derivatives

An alternative pathway involves the synthesis of 5-chloro benzimidazole-2-one derivatives, which are relevant in pharmaceutical chemistry, particularly for antidiabetic drug discovery.

- Method: Condensation of 4-chloro-o-phenylenediamine with suitable carbonyl compounds to form benzimidazole-2-one core, followed by substitution at the 5-position

- Characterization: Spectroscopic techniques including FT-IR, Mass Spectrometry, and 1H NMR confirm structure

- Biological Relevance: Docking studies show activity against PPAR-γ, a target for diabetes treatment

While this method focuses on functionalized derivatives, the core this compound structure is accessible via similar cyclization chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Classical Cyclization | 4-Chloro-1,2-phenylenediamine | Carbonyl compounds (formic acid, CO2) | Acidic medium, heat or pressure | 70–90 | Laboratory to industrial | Green chemistry adaptations available |

| Reduction + Diazotization | 4-Chloro-2-nitroaniline | Fe powder, HCl, NaNO2, Acetic acid | 70–85 °C reduction; -5 to 85 °C diazotization | ~82 | Industrial scale | Simple equipment, cost-effective |

| Pd-Catalyzed Cross-Coupling | 5-Bromo-2-nitrophenyl-benzimidazole | Pd catalysts, boronic acids, amines | Mild conditions, reflux | Up to 91 (final product) | Multi-gram scale | Enables functionalization, drug discovery |

| Benzimidazole-2-One Derivatives | 4-Chloro-o-phenylenediamine | Carbonyl compounds | Standard condensation | Moderate to high | Laboratory scale | Pharmaceutical relevance |

Research Findings and Practical Considerations

- The reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine is a critical step, with iron powder and hydrochloric acid providing an economical and scalable approach. Control of temperature and pH is essential to maximize yield and purity.

- Diazotization and cyclization steps require careful temperature control to avoid side reactions and ensure formation of the benzimidazole ring.

- Palladium-catalyzed methods, while more complex, offer superior versatility for introducing various substituents at the 5-position, which is valuable for medicinal chemistry applications.

- Spectroscopic characterization (FT-IR, NMR, Mass Spectrometry) is routinely used to confirm the structure and purity of synthesized this compound and its derivatives.

- Industrial-scale synthesis favors methods with simple equipment requirements and readily available raw materials, such as the reduction/diazotization route.

化学反应分析

Oxidation Reactions

One significant reaction involving 5-chlorobenzimidazole is its oxidation, which can be catalyzed by various oxidizing agents. For instance, N-chlorobenzimidazole has been studied for its ability to oxidize substrates such as p-chlorophenylacetic acid. The reaction kinetics reveal that the process is first-order concerning the oxidant and exhibits a Michaelis-Menten dependency on substrate concentration. The presence of hydrochloric acid enhances the reaction rate, indicating a complex interplay between the acid and the oxidant .

Table 1: Kinetic Parameters of Oxidation Reactions

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 60.467 kJ/mol |

| Pre-exponential Factor (A) | |

| s | |

| Enthalpy Change ( | |

| ) | 57.058 kJ/mol |

| Gibbs Free Energy Change ( | |

| ) | 88.587 kJ/mol |

| Entropy Change ( | |

| ) | -77.14 J/K·mol |

Electrophilic Aromatic Substitution

The chlorinated position on the benzimidazole ring makes it susceptible to electrophilic aromatic substitution reactions. For example, reactions with electrophiles such as alkyl halides can lead to the formation of alkyl-substituted benzimidazoles under suitable conditions, often facilitated by bases .

Dechlorination Reactions

Interestingly, studies have shown that microbial systems can dechlorinate this compound, suggesting potential pathways for bioremediation and transformation in environmental contexts . This reaction typically involves corrinoid-dependent pathways where specific microbes utilize the compound as a carbon source.

Proposed Mechanisms for Oxidation

The oxidation mechanism involving N-chlorobenzimidazole suggests that it forms a complex with the substrate in a rapid step before undergoing a slower rate-determining step where the actual oxidation occurs . This mechanism is supported by kinetic studies that indicate an inverse relationship between product concentration and reaction rate when benzimidazole is present.

Role of Solvent and Temperature

The solvent used in reactions significantly affects both the reaction rate and mechanism. For instance, increasing acetic acid concentration enhances reaction rates due to improved solvation dynamics . Temperature also plays a crucial role; higher temperatures generally increase reaction rates and can alter product distributions.

科学研究应用

5-Chlorobenzimidazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

作用机制

The mechanism of action of 5-Chlorobenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Antimalarial Activity

- 5-Chlorobenzimidazole vs. Non-Chlorinated Derivatives: The unsubstituted this compound derivative (3b) exhibited superior activity against chloroquine-resistant (CQ-R) Plasmodium falciparum (IC50 = 0.78 µM), while non-chlorinated analogs (e.g., 3a) showed reduced potency (IC50 > 3 µM). The chlorine atom enhances hydrophobic interactions with the PfDHFR-TS enzyme active site .

- Substituent Effects :

Electrophilic substituents (e.g., methoxy, hydroxyl) on the phenyl ring improve activity against chloroquine-sensitive (CQ-S) isolates but are ineffective against CQ-R strains. This contrasts with this compound’s broad-spectrum efficacy .

Antibacterial Activity

- This compound vs. 5-Fluorobenzimidazole :

Against Bacillus subtilis, this compound demonstrated a lower minimum inhibitory concentration (MIC = 62.5 µg/mL) compared to 5-fluorobenzimidazole (MIC = 500 µg/mL), highlighting chlorine’s superior electron-withdrawing effects on membrane disruption . - Methylation reduces reactivity but improves safety .

Antitumor Activity

- Hybrid Derivatives: A this compound derivative with a 4-(4-fluorophenyl)piperazine group exhibited outstanding cytotoxicity (IC50 = 7–18 µM) against breast cancer cells, outperforming non-halogenated benzimidazoles. The chlorine atom stabilizes π-π stacking with DNA base pairs .

Zeolitic Imidazolate Frameworks (ZIFs)

- ZIF-301-eIm :

Combining this compound with 2-ethylimidazole yields ZIF-301-eIm, a CHA-topology framework with tunable pore size. In contrast, ZIF-300 (using 5-bromobenzimidazole) exhibits larger cavities but lower thermal stability, underscoring halogen size effects on crystallinity . - MOF Synthesis :

Atomically thin MOFs (e.g., poly[Fe(this compound)2]) demonstrate enhanced ammonia sensing due to chlorine’s polarizability, unlike 5-methyl or 5-bromo analogs .

Data Tables

Table 2. Material Properties in ZIFs

| Framework | Ligand Combination | Pore Size (Å) | Application |

|---|---|---|---|

| ZIF-301-eIm | This compound + eIm | 3.4 | Gas separation |

| ZIF-300 | 5-Bromobenzimidazole + mIm | 4.1 | CO2 storage |

| Poly[Fe(5-Cl-bIm)2] | This compound | N/A | Ammonia sensing |

Key Findings

Chlorine’s Role : The 5-chloro substituent enhances bioactivity through hydrophobic interactions and electronic effects, making it superior to fluorine or methyl groups in antimicrobial and anticancer contexts .

Substituent Trade-offs : Methylation at position 1 reduces cytotoxicity but compromises antiviral potency, illustrating a balance between safety and efficacy .

Material Versatility : In ZIFs, chlorine’s smaller size compared to bromine allows finer control over framework porosity, critical for gas separation and sensing .

生物活性

5-Chlorobenzimidazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a substituted benzimidazole, characterized by a chlorine atom at the 5-position of the benzimidazole ring. This structural modification enhances its biological activity compared to unsubstituted benzimidazole derivatives.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound derivatives. In particular, compounds derived from this scaffold exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli using broth microdilution methods .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-ClBz-1 | Staphylococcus aureus | 32 µg/mL |

| 5-ClBz-2 | Escherichia coli | 64 µg/mL |

| 5-ClBz-3 | Candida albicans | 128 µg/mL |

Antimalarial Activity

This compound has also been investigated for its antimalarial properties . A series of derivatives were synthesized and evaluated for their efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The results indicated that certain derivatives exhibited promising antiplasmodial activity, with structure-activity relationship studies revealing key structural features essential for activity .

Case Study: Antiplasmodial Activity Evaluation

In vitro assays showed that specific derivatives had IC50 values significantly lower than those of standard antimalarial drugs, indicating their potential as new therapeutic agents against malaria .

Antitumor Activity

The anticancer potential of this compound has been explored in various studies. It was found to inhibit the proliferation of several cancer cell lines, including lung cancer cells (A549, HCC827). The cytotoxicity assays revealed that some compounds had IC50 values in the low micromolar range, suggesting substantial antitumor activity .

Table 2: Antitumor Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-ClBz-4 | A549 | 8.5 |

| 5-ClBz-5 | HCC827 | 6.3 |

| 5-ClBz-6 | NCI-H358 | 7.2 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Compounds based on this scaffold have been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and DNA synthesis.

- Interaction with Cellular Targets : Molecular docking studies have indicated that these compounds interact with specific amino acid residues in target proteins, affecting their function and leading to cellular apoptosis or growth inhibition .

- Induction of Oxidative Stress : Some studies suggest that the biological effects may also be mediated through the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells.

常见问题

Q. What are the established synthetic routes for 5-chlorobenzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using precursors like 4-chloro-o-phenylenediamine. Key methods include:

- Acidic or basic media cyclization : Reaction with thionyl chloride (SOCl₂) in sulfuric acid (yielding 85–90% purity) or pyridine (yielding 75–80% purity), with acidic conditions favoring faster reaction rates but requiring post-synthesis neutralization .

- Microwave-assisted synthesis : Using tetrabutylammonium chloride (TBAC) as a catalyst under microwave irradiation (60–80°C, 10–15 min), achieving yields up to 89% with reduced side products .

Q. Critical Parameters :

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer: Standard characterization involves:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 153.0321 (calc. 153.0324) .

- Infrared Spectroscopy (IR) : Absorptions at 3200–3100 cm⁻¹ (N-H stretch) and 1600–1450 cm⁻¹ (C=C/C=N) .

Quality Control : Purity >98% is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic methods for this compound be optimized to address contradictions in reported yields and side-product formation?

Methodological Answer: Discrepancies in yields (e.g., 75% vs. 89%) arise from:

Q. Resolution Strategies :

Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst ratio, time).

In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Case Study : A 2023 study resolved a 15% yield discrepancy by identifying trace moisture in DMSO as a side-reaction promoter; switching to anhydrous DMSO increased yield to 87% .

Q. What computational and experimental approaches are used to correlate this compound derivatives’ structure with biological activity?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) :

Q. Experimental Validation :

Q. How does this compound function as a linker in metal-organic frameworks (MOFs), and what are its stability implications?

Methodological Answer:

Q. Mitigation Strategies :

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound derivatives?

Methodological Answer: Contradictions (e.g., IC₅₀ ranging from 7–18 µM) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。